2-(4-aminocyclohexyl)acetic Acid
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Overview
Description
2-(4-Aminocyclohexyl)acetic acid is an organic compound with the molecular formula C(8)H({15})NO(_2) It is characterized by a cyclohexane ring substituted with an amino group at the 4-position and an acetic acid moiety
Scientific Research Applications
2-(4-Aminocyclohexyl)acetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a precursor for bioactive molecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
Target of Action
The primary target of 2-(4-aminocyclohexyl)acetic Acid is dopamine receptors . Dopamine receptors are a class of G-protein coupled receptors, and five subtypes have been found (D1, D2, D3, D4, and D5). They are involved in many neurological processes including movement, cognition, memory, learning, and more .
Mode of Action
The compound interacts with dopamine receptors, leading to changes in intracellular cyclic adenosine monophosphate levels . Specifically, activation of D1 and D5 receptors increases these levels, while activation of D2, D3, and D4 receptors reduces them .
Biochemical Pathways
The affected biochemical pathway is the dopamine signaling pathway. This pathway regulates many important behaviors in the nerve signaling pathway. Different regions of dopamine receptors play different roles .
Result of Action
Abnormalities in dopamine receptor signaling can cause neuropsychiatric disorders . Therefore, it is possible that this compound could have effects on these disorders.
Biochemical Analysis
Biochemical Properties
The role of 2-(4-aminocyclohexyl)acetic Acid in biochemical reactions is not well-documented in the literature. It is known that amines, such as the 4-aminocyclohexyl group in this compound, can participate in a variety of biochemical reactions. They can act as bases, accepting protons and forming ammonium ions, or as nucleophiles, reacting with electrophiles. The acetic acid moiety can participate in reactions involving carboxylic acids, such as esterification or amide formation .
Cellular Effects
It is plausible that this compound could influence cell function through its interactions with proteins, enzymes, and other biomolecules .
Molecular Mechanism
It is possible that this compound could interact with biomolecules through hydrogen bonding or ionic interactions, given the presence of the amine and carboxylic acid functional groups .
Temporal Effects in Laboratory Settings
There is currently no available data on the temporal effects of this compound in laboratory settings, including information on the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models .
Transport and Distribution
There is currently no available data on how this compound is transported and distributed within cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-aminocyclohexyl)acetic acid typically involves the reduction of a nitro precursor followed by carboxylation. One common method starts with 4-nitrocyclohexanone, which undergoes catalytic hydrogenation to yield 4-aminocyclohexanone. This intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide, followed by acidic hydrolysis to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) are often employed for the hydrogenation step, while automated systems ensure precise control over reaction conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with altered functional groups, such as alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various amides or other nitrogen-containing compounds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) are commonly used.
Reduction: Hydrogen gas (H(_2)) in the presence of Pd/C is a typical setup.
Substitution: Reagents such as acyl chlorides or anhydrides are used under basic conditions.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Amides and other nitrogen-containing compounds.
Comparison with Similar Compounds
Cyclohexylacetic acid: Lacks the amino group, resulting in different reactivity and applications.
4-Aminocyclohexanol: Contains a hydroxyl group instead of the acetic acid moiety, leading to distinct chemical properties.
Cyclohexylamine: Lacks the acetic acid group, affecting its solubility and reactivity.
Uniqueness: 2-(4-Aminocyclohexyl)acetic acid is unique due to the presence of both an amino group and an acetic acid moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in both synthetic and applied chemistry.
Properties
IUPAC Name |
2-(4-aminocyclohexyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7H,1-5,9H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDSFSRMHSDHGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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